Azido-PEG1-CH2CO2-NHS

Beschreibung

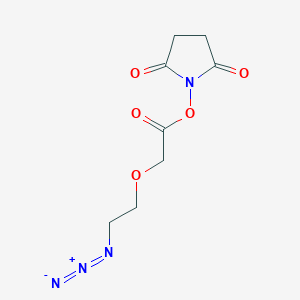

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O5/c9-11-10-3-4-16-5-8(15)17-12-6(13)1-2-7(12)14/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDOCGOPXOETIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-CH2CO2-NHS for Researchers, Scientists, and Drug Development Professionals

Introduction: Azido-PEG1-CH2CO2-NHS is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, primary applications, and detailed experimental protocols for its use. Its unique structure, featuring an azide group, a short polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the sequential and specific covalent linkage of molecules.

The NHS ester facilitates the rapid and efficient formation of stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine residues). The azide group serves as a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This dual functionality makes this compound an invaluable tool for constructing complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Core Properties and Specifications

Quantitative data for this compound has been consolidated from various suppliers to provide a clear overview of its key specifications.

| Property | Value | Reference(s) |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 2-(2-azidoethoxy)acetate | [3] |

| Molecular Formula | C8H10N4O5 | [2][3] |

| Molecular Weight | 242.19 g/mol | [2][3] |

| Exact Mass | 242.0651 | [3] |

| CAS Number | 1480545-09-2 | [2][3] |

| Purity | Typically ≥95% | [3][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage Conditions | Short term (days to weeks) at 0-4°C, protected from light and moisture. Long term (months to years) at -20°C. | [3] |

Primary Uses and Applications

The versatility of this compound stems from its ability to link a wide range of molecules. Its primary applications include:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[4]

-

PROTACs: In the development of PROTACs, this molecule can serve as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2]

-

Bioconjugation: It is widely used for linking proteins, peptides, and other biomolecules for research and therapeutic purposes.[5]

-

Surface Modification: The linker can be used to modify surfaces to improve biocompatibility or to immobilize biomolecules.

-

Drug Delivery: The PEG spacer enhances the solubility and circulation time of conjugated drugs.[5]

Reaction Mechanisms and Logical Workflow

The utility of this compound is centered around two key chemical reactions: the NHS ester-amine coupling and the azide-alkyne cycloaddition.

NHS Ester-Amine Coupling

The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, forming a stable amide bond and releasing NHS as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[6]

Figure 1. NHS Ester-Amine Reaction.

Azide-Alkyne Cycloaddition ("Click Chemistry")

Once the azide functionality is introduced onto a molecule, it can be reacted with an alkyne-containing molecule. This is typically achieved through one of two main pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The ring strain of the cyclooctyne provides the driving force for the reaction, making it suitable for use in living systems where copper toxicity is a concern.[8]

Figure 2. Azide-Alkyne Cycloaddition Pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of an antibody with the azide-functionalized linker.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

-

Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[9][10]

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

-

Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[6]

-

-

Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution while gently stirring.[9] The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any excess NHS ester.

-

Incubate for 15-30 minutes at room temperature.[10]

-

-

Purification:

-

Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[6][9]

-

Collect the fractions containing the purified antibody-azide conjugate. The protein-containing fractions can be identified by measuring absorbance at 280 nm.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of the azide-labeled antibody to an alkyne-modified molecule.

Materials:

-

Azide-labeled antibody (from Protocol 1).

-

Alkyne-modified molecule (e.g., a drug or fluorescent probe).

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).[12]

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared).[12]

-

Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), as a 50 mM solution in water.[12]

-

Reaction buffer (e.g., PBS).

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the THPTA ligand in water. The sodium ascorbate solution should be made fresh.[7]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled antibody and the alkyne-modified molecule in the desired molar ratio (typically a slight excess of the alkyne molecule is used) in the reaction buffer.[7]

-

Prepare a premixed solution of CuSO₄ and the THPTA ligand, typically in a 1:5 molar ratio.[12][13] Let it stand for a few minutes.

-

Add the CuSO₄/ligand mixture to the antibody/alkyne solution. The final concentration of copper is typically in the range of 50-250 µM.[12]

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM to initiate the click reaction.[12]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry if applicable.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.[7]

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a copper-free method for conjugating the azide-labeled antibody.

Materials:

-

Azide-labeled antibody (from Protocol 1).

-

Strained alkyne-modified molecule (e.g., DBCO- or BCN-functionalized).

-

Reaction buffer (e.g., PBS).

Procedure:

-

Reaction Setup:

-

Dissolve the strained alkyne-modified molecule in a compatible solvent (e.g., DMSO).

-

In a reaction tube, combine the azide-labeled antibody with the strained alkyne molecule. A 5- to 20-fold molar excess of the strained alkyne is often used.[14]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For less reactive strained alkynes or lower concentrations, incubation at 4°C overnight may be necessary.[14]

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.[14]

-

Conclusion

This compound is a powerful and versatile bifunctional linker that has become indispensable in the fields of bioconjugation and drug development. Its ability to efficiently link molecules through two distinct and highly specific chemical reactions provides researchers with a robust tool for creating complex and functional biomolecular constructs. By understanding its properties and following detailed experimental protocols, scientists can effectively leverage this reagent to advance their research in areas ranging from targeted therapeutics to advanced diagnostics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medkoo.com [medkoo.com]

- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 5. Buy this compound | 1480545-09-2 | >95% [smolecule.com]

- 6. biotium.com [biotium.com]

- 7. axispharm.com [axispharm.com]

- 8. jcmarot.com [jcmarot.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. furthlab.xyz [furthlab.xyz]

- 12. jenabioscience.com [jenabioscience.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Azido-PEG1-CH2CO2-NHS: A Bifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG1-CH2CO2-NHS, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and targeted therapeutics. This document details its physicochemical characteristics, reactivity, and provides exemplary protocols for its use in labeling and conjugation reactions.

Core Chemical Identity and Structure

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate, is a versatile molecule featuring three key functional components: an azide (N₃) group, a single polyethylene glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique combination of moieties allows for a two-step conjugation strategy, making it an invaluable tool for linking diverse molecular entities.

The chemical structure is as follows:

N₃-CH₂CH₂-O-CH₂-COO-NHS

The azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] The NHS ester, on the other hand, is a highly efficient amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found in proteins.[1][6] The short PEG linker enhances the molecule's hydrophilicity, which can improve the solubility of the resulting conjugates in aqueous environments.[1][7][8]

Physicochemical and Reactive Properties

A summary of the key quantitative and qualitative properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1480545-09-2 | [1][2][4] |

| Molecular Formula | C₈H₁₀N₄O₅ | [1][2][4] |

| Molecular Weight | 242.19 g/mol | [1][2][4] |

| Exact Mass | 242.0651 | [1][2] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(2-azidoethoxy)acetate | [1][2] |

| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCN=[N+]=[N-] | [1] |

| InChI Key | KYDOCGOPXOETIG-UHFFFAOYSA-N | [1][2] |

| Appearance | Colorless oil or solid | [9] |

| Purity | Typically ≥95% | [2][10] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile.[1][9][11][12] Limited solubility in aqueous buffers. | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1][2] Store desiccated to prevent hydrolysis.[11] |

Table 2: Reactivity and Stability Profile

| Parameter | Description | Source(s) |

| NHS Ester Reactivity | Reacts with primary amines (-NH₂) at pH 7-9 to form stable amide bonds. Optimal pH is typically 8.3-8.5.[6][13][14] | |

| NHS Ester Hydrolysis | The NHS ester is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to amination. The rate of hydrolysis increases with pH.[13][14] It is recommended to prepare solutions of the reagent immediately before use and avoid storing them.[11] | |

| Azide Reactivity | The azide group reacts with terminal alkynes via Cu(I)-catalyzed click chemistry (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via strain-promoted click chemistry (SPAAC) to form a stable triazole linkage.[3][4][15] | |

| Reaction Buffers | Amine-free buffers such as phosphate-buffered saline (PBS) should be used for the NHS ester reaction to avoid competition.[11] Buffers containing primary amines like Tris or glycine can be used to quench the reaction.[11] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in common bioconjugation applications.

General Procedure for Protein Labeling with this compound

This protocol describes the labeling of a protein with an azide group using this compound.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Methodology:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS.[11][16]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[11]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]

-

Quenching: (Optional) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer.[11]

-

Characterization and Storage: Determine the concentration of the azide-labeled protein and the degree of labeling using appropriate methods (e.g., mass spectrometry). Store the conjugate under conditions optimal for the unlabeled protein.[17]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Azide-Labeled Protein

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug) to the azide-labeled protein.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., PBS)

-

Purification equipment

Methodology:

-

Prepare Stock Solutions:

-

Alkyne-molecule: 10 mM in DMSO

-

CuSO₄: 50 mM in water

-

Sodium ascorbate: 500 mM in water (prepare fresh)

-

THPTA: 100 mM in water

-

-

Reaction Setup:

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[17]

-

Initiate Click Reaction: Add the catalyst mixture to the protein-alkyne solution to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.

-

Purification: Purify the protein conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.

Mandatory Visualizations

The following diagrams illustrate the key reaction and workflow associated with this compound.

Caption: Reaction scheme for the two-step bioconjugation using this compound.

References

- 1. Buy this compound | 1480545-09-2 | >95% [smolecule.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. This compound A596728 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 8. This compound, 1480545-09-2 | BroadPharm [broadpharm.com]

- 9. Azido-PEG1-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. broadpharm.com [broadpharm.com]

- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 14. precisepeg.com [precisepeg.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. glenresearch.com [glenresearch.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action for Azido-PEG1-CH2CO2-NHS in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Heterobifunctional Crosslinker for Two-Step Bioconjugation

Azido-PEG1-CH2CO2-NHS is a heterobifunctional crosslinker designed for the covalent modification of biomolecules in a controlled, two-step process. This reagent possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a short polyethylene glycol (PEG) spacer. This strategic design allows for the initial attachment to a primary amine on a target biomolecule via the NHS ester, followed by a highly specific and efficient "click chemistry" reaction with an alkyne-containing molecule at the azide terminus.[1] The hydrophilic PEG spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous environments, which is crucial for many biological applications.[2]

Mechanism of Action: A Two-Phase Approach

The utility of this compound in bioconjugation stems from its two distinct reaction mechanisms:

Phase 1: Amine Acylation via the NHS Ester

The primary mode of action begins with the reaction of the NHS ester with primary amines (-NH2), such as those found on the side chain of lysine residues or the N-terminus of proteins and peptides.[3][4] This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[3]

The efficiency of this reaction is highly dependent on pH. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, increasing their nucleophilicity and facilitating the reaction.[5][6] However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[6] Therefore, careful control of the reaction buffer is critical for successful conjugation.

Phase 2: Bioorthogonal Ligation via Click Chemistry

Once the azide functionality is introduced onto the biomolecule, it becomes available for a highly selective and efficient bioorthogonal reaction known as "click chemistry." The azide group is particularly valuable as it is absent in almost all native biomolecules, ensuring that the subsequent reaction is highly specific.[7] The most common click chemistry reaction involving azides is the azide-alkyne cycloaddition, which can be performed in two primary ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the azide and a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[7][8] CuAAC is known for its high reaction rates and yields, often exceeding 95%.[7] The reaction is typically performed under mild, aqueous conditions.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne.[9] The high ring strain of the cyclooctyne facilitates the cycloaddition reaction without the need for a catalyst, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[9] SPAAC reactions are also highly efficient and proceed under mild conditions.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions involving this compound.

| Parameter | NHS Ester Aminolysis |

| Target Functional Group | Primary Amine (-NH2) |

| Resulting Linkage | Amide Bond |

| Typical Reaction pH | 7.2 - 8.5 |

| Typical Reaction Time | 30 minutes - 2 hours |

| Typical Reaction Temperature | 4°C - 25°C |

| Competing Reaction | Hydrolysis of NHS ester |

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |

| Typical Reaction pH | 4.0 - 8.0[7] | 4.0 - 9.0[7] |

| Typical Reaction Time | 1 - 4 hours[7] | 0.5 - 2 hours[7] |

| Typical Reaction Temperature | 25°C[7] | 4 - 37°C[7] |

| Typical Yield | >95%[7] | >95%[7] |

| Catalyst Required | Copper(I) | None |

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: (Optional) Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and THPTA.

-

Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and a 2- to 5-fold molar excess of the alkyne-containing molecule.

-

Catalyst Addition: Add the THPTA ligand, followed by CuSO4 to a final concentration of 50-100 µM.

-

Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Labeled Protein

Materials:

-

Azide-labeled protein

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized payload)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Mixture: Combine the azide-labeled protein and a 2- to 5-fold molar excess of the strained alkyne-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (12-24 hours).

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.

Mandatory Visualizations

Caption: Mechanism of NHS Ester Aminolysis.

Caption: Azide-Alkyne Cycloaddition Workflow.

Caption: General Experimental Workflow.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG1-CH2CO2-NHS

For researchers, scientists, and drug development professionals, understanding the behavior of bifunctional linkers in aqueous buffers is paramount for successful bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on the solubility and stability of Azido-PEG1-CH2CO2-NHS, a heterobifunctional linker featuring an azide group for click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

This guide synthesizes available data to provide a comprehensive overview of the critical parameters influencing the performance of this compound in the aqueous environments common to biological experiments.

Executive Summary

This compound is a valuable tool in bioconjugation, acting as a bridge between molecules. Its utility is, however, governed by its solubility and stability in aqueous solutions. While the polyethylene glycol (PEG) spacer enhances its hydrophilicity, the non-sulfonated NHS ester moiety dictates a strategic approach to its handling and use in aqueous buffers. This guide will detail these characteristics, providing quantitative data where available and established estimates for NHS esters, alongside practical experimental protocols.

Solubility Profile

The solubility of this compound is a critical first consideration for its effective use. The presence of the short PEG chain improves its aqueous solubility compared to more hydrophobic linkers. However, like many non-sulfonated NHS esters, it exhibits limited direct solubility in aqueous buffers.[1][2]

For practical application, a two-step dissolution process is standard. The compound is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1][3] This stock solution can then be added to the aqueous reaction buffer at the desired final concentration. Care must be taken to ensure that the final concentration of the organic solvent in the aqueous buffer is low enough (typically <10%) to not adversely affect the stability and function of the biological molecules involved in the conjugation reaction.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Acetonitrile | Soluble | [3] |

| Aqueous Buffers (e.g., PBS) | Limited direct solubility; requires initial dissolution in an organic solvent. The PEG spacer enhances aqueous compatibility. | [1][4] |

Stability in Aqueous Buffers

The stability of this compound in aqueous solutions is primarily dictated by the susceptibility of the NHS ester to hydrolysis. This competing reaction, where the ester is cleaved by water, renders the linker inactive for conjugation with primary amines. The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.[5]

The Impact of pH

The hydrolysis of the NHS ester is significantly accelerated at higher pH values. Therefore, a careful balance must be struck. The reaction with primary amines is also pH-dependent and is more efficient at a slightly alkaline pH (typically 7.2-8.5) where a greater proportion of the amine groups are deprotonated and thus more nucleophilic. However, as the pH increases, the rate of NHS ester hydrolysis also increases, reducing the yield of the desired conjugate.

The logical relationship between pH, amine reactivity, and NHS ester stability is crucial for optimizing conjugation reactions.

Estimated Half-life of NHS Esters

Table 2: Estimated Half-life of NHS Esters in Aqueous Buffers

| pH | Temperature (°C) | Estimated Half-life | Reference |

| 7.0 | 0 | 4 - 5 hours | [5] |

| 7.4 | 25 | ~ 1 hour | [6] |

| 8.0 | 25 | ~ 30 minutes | [6] |

| 8.6 | 4 | 10 minutes | [5] |

Note: This data is for general NHS esters and should be used as a guideline. The actual stability of this compound may vary. It is strongly recommended to use freshly prepared solutions of the linker for all conjugation reactions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a concentrated stock solution for subsequent use in aqueous reaction buffers.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

-

Vortex the tube until the compound is completely dissolved.

-

Use the stock solution immediately. For short-term storage, aliquot and store at -20°C, protected from moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Monitoring NHS Ester Hydrolysis

Objective: To qualitatively or semi-quantitatively assess the stability of this compound in a specific aqueous buffer. This method is based on the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

-

This compound stock solution (from Protocol 1)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

-

Immediately measure the absorbance of the solution at 260 nm at time zero (A0).

-

Incubate the solution under the desired experimental conditions (e.g., room temperature or 37°C).

-

At various time points (e.g., 15, 30, 60, 120 minutes), measure the absorbance at 260 nm (At).

-

The increase in absorbance over time is indicative of the hydrolysis of the NHS ester and the release of NHS.

-

The rate of hydrolysis can be determined by plotting the change in absorbance (At - A0) against time.

Conclusion and Recommendations

This compound is a versatile linker whose successful application hinges on a clear understanding of its behavior in aqueous media.

-

For Solubility: Always prepare a fresh stock solution in an anhydrous water-miscible organic solvent like DMSO or DMF before diluting into your aqueous reaction buffer.

-

For Stability: Be mindful of the pH of your reaction buffer. A pH range of 7.2-8.5 is generally a good starting point for balancing amine reactivity and NHS ester stability. For reactions requiring longer incubation times, consider performing them at lower temperatures (e.g., 4°C) to slow the rate of hydrolysis.

-

Best Practices: Always use freshly prepared solutions of this compound. Avoid storing the compound in aqueous solutions. When possible, perform pilot experiments to determine the optimal reaction conditions for your specific application.

By adhering to these guidelines, researchers can maximize the efficiency of their conjugation reactions and ensure the reliable performance of this compound in their experimental workflows.

References

- 1. Buy this compound | 1480545-09-2 | >95% [smolecule.com]

- 2. This compound A596728 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 3. Azido-PEG1-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Azido-PEG2-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. nanocomposix.com [nanocomposix.com]

Introduction to click chemistry using azide-PEG-NHS esters

An In-Depth Technical Guide to Click Chemistry Using Azide-PEG-NHS Esters

Introduction to Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are modular, high-yielding, wide in scope, and generate minimal and inoffensive byproducts.[1] These reactions are characterized by their simplicity, high thermodynamic driving force, and the use of benign or easily removable solvents.[1] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[1] This concept has become a cornerstone in drug development, bioconjugation, and materials science by enabling the efficient and specific joining of molecular building blocks.[1][2]

The Role and Structure of Azide-PEG-NHS Esters

Azide-Polyethylene Glycol-N-Hydroxysuccinimide (Azide-PEG-NHS) esters are heterobifunctional linkers that serve as a versatile bridge in bioconjugation.[2][3] These reagents are composed of three key functional components: an azide group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step conjugation strategy, making them invaluable tools for attaching molecules to proteins, peptides, and other biomolecules.[4][5]

-

NHS Ester Group: This amine-reactive group allows for the initial covalent attachment of the linker to a biomolecule.[6] NHS esters react efficiently and specifically with primary amines, such as the side chains of lysine residues or the N-terminus of a protein, to form a stable and robust amide bond.[6][7] This reaction is most efficient at a pH between 7.2 and 9.[6][8]

-

PEG Spacer: The polyethylene glycol chain is a flexible, hydrophilic spacer that offers several advantages.[9] It increases the water solubility of the reagent and the resulting conjugate, prevents aggregation, reduces steric hindrance, and is non-immunogenic.[4][9] The length of the PEG chain can be varied to provide predictable spacing between the conjugated molecules.[9]

-

Azide Group: The terminal azide (N₃) group is the "click" handle. It is highly stable and bioorthogonal, meaning it does not react with functional groups typically found in biological systems.[10] It remains inert until it is specifically reacted with a complementary alkyne-containing molecule in a subsequent click chemistry step.[2][11]

The overall workflow begins with the amine-reactive labeling of a target molecule, like a protein, with the Azide-PEG-NHS ester. The NHS ester forms a stable covalent bond with primary amines on the protein. This introduces a PEG linker with a terminal azide group, ready for a subsequent, highly specific click reaction.

Key Click Chemistry Reactions

Once a biomolecule is functionalized with an azide group, it can be conjugated to a molecule containing an alkyne using one of two primary click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most common click reaction, involving the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][12] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[1][13] The reaction is extremely efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed reaction, and is insensitive to aqueous conditions over a broad pH range (4 to 12).[1] To protect the biomolecule from potential damage by copper ions and reactive oxygen species, a stabilizing ligand like THPTA or TBTA is often included.[13][14][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it highly suitable for applications in living systems where copper toxicity is a concern.[16][17] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne.[16][18] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly and spontaneously with an azide at physiological temperatures without any catalyst.[16][19] Like CuAAC, SPAAC is bioorthogonal and highly selective, forming a stable triazole linkage.[16]

Quantitative Data Summary

The selection of a conjugation strategy depends on the specific requirements of the application, such as the nature of the biomolecule, the desired stability, and the reaction environment.

| Parameter | NHS Ester Amidation | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |

| Target Functional Group | Primary Amines (-NH₂)[6][7] | Terminal Alkyne[20] | Strained Alkyne (e.g., DBCO, BCN)[20] |

| Resulting Linkage | Stable Amide Bond[7] | 1,4-disubstituted 1,2,3-triazole[12][20] | 1,2,3-triazole[16][20] |

| Catalyst Required | No | Yes (Copper I)[13][15] | No[16][20] |

| Typical Reaction pH | 7.2 - 9.0[6][8][21] | 4.0 - 12.0[1][20] | 4.0 - 9.0[20] |

| Typical Reaction Time | 30 - 120 minutes[21][] | 1 - 4 hours[20] | 0.5 - 4 hours[16][20] |

| Typical Reaction Temp. | Room Temperature or 4°C[21] | Room Temperature (25°C)[20] | 4 - 37°C[20] |

| Typical Yield | High to Quantitative[8] | Very High (>95%)[14][20] | Very High (>95%)[20] |

| Bioorthogonality | Moderate (Reacts with any primary amine) | High | High (Copper-free is ideal for in vivo)[16] |

Experimental Protocols

Note: These are general protocols and may require optimization for specific molecules and applications.

Protocol 1: Labeling a Protein with Azide-PEG-NHS Ester

This protocol describes the initial step of functionalizing a protein with azide groups.

Materials:

-

Protein solution (e.g., IgG) at 1-10 mg/mL.

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.[21]

-

Azide-PEG-NHS ester reagent.[23]

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[21][24]

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).[18]

-

Buffer exchange equipment (e.g., dialysis cassette or spin desalting column).[21]

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (like PBS). If the stock buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[21]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in DMSO or DMF to create a 10 mM stock solution.[21] The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[21][24]

-

Calculate Reagent Volume: Determine the volume of the 10 mM NHS ester solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[21][]

-

Reaction: Add the calculated volume of the NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[21]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[21]

-

Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[18][20]

-

Purification: Remove excess, unreacted Azide-PEG-NHS ester and byproducts by purifying the conjugate using a spin desalting column or dialysis.[21] The resulting azide-functionalized protein is now ready for a subsequent click chemistry reaction.

Protocol 2: CuAAC Conjugation of Azide-Functionalized Protein

This protocol describes the copper-catalyzed click reaction.

Materials:

-

Purified azide-functionalized protein.

-

Alkyne-containing molecule of interest.

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water).[15]

-

Copper-chelating ligand solution (e.g., 200 mM THPTA in water).[15]

-

Reducing agent solution (e.g., 100 mM Sodium Ascorbate, freshly prepared in water).[15]

-

Reaction Buffer (e.g., PBS).

Procedure:

-

Prepare Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate. The sodium ascorbate solution should be made fresh.[15]

-

Prepare Premix: In a separate tube, prepare a premix of CuSO₄ and the THPTA ligand in a 1:2 to 1:5 molar ratio.[13][15] Let it stand for a few minutes to form the complex.

-

Combine Reactants: In a reaction tube, combine the azide-functionalized protein with a 2- to 5-fold molar excess of the alkyne-functionalized payload.[20]

-

Add Catalyst: Add the CuSO₄/ligand premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.[20]

-

Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[20]

-

Incubation: Mix gently and incubate at room temperature for 1-2 hours, protecting the reaction from light.[15][20]

-

Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Protocol 3: SPAAC (Copper-Free) Conjugation of Azide-Functionalized Protein

This protocol describes the strain-promoted, catalyst-free click reaction.

Materials:

-

Purified azide-functionalized protein.

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized).

-

Anhydrous DMSO or DMF (if needed to dissolve the strained alkyne).

-

Reaction Buffer (e.g., PBS).

Procedure:

-

Prepare Reagents: Dissolve the strained alkyne (e.g., DBCO-payload) in DMSO if it is not readily water-soluble.

-

Combine Reactants: Add a 2- to 5-fold molar excess of the strained alkyne solution to the purified azide-functionalized protein.[20]

-

Incubation: Mix gently and incubate at room temperature for 1-4 hours or at 4°C overnight.[20] The reaction proceeds spontaneously without any catalyst.

-

Purification: Purify the final protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted strained alkyne.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. ijrpr.com [ijrpr.com]

- 3. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 4. Azide-PEG-NHS | N3-PEG-SC | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. glenresearch.com [glenresearch.com]

- 8. zhonghanchemical.com [zhonghanchemical.com]

- 9. purepeg.com [purepeg.com]

- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 15. axispharm.com [axispharm.com]

- 16. jcmarot.com [jcmarot.com]

- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. broadpharm.com [broadpharm.com]

- 19. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 20. benchchem.com [benchchem.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 24. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone technique for the covalent labeling of proteins and other biomolecules. From fundamental principles to detailed experimental protocols and troubleshooting, this document serves as a technical resource for achieving efficient and reproducible bioconjugation.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide esters are widely employed amine-reactive reagents used to covalently attach labels such as fluorescent dyes, biotin, or crosslinkers to proteins.[1][2] This method is favored for its relative simplicity, specificity, and the formation of stable amide bonds.[3][4] The primary targets for NHS esters on proteins are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[4][5] Due to the abundance and surface accessibility of lysine residues in many proteins, NHS ester chemistry is a versatile tool for a broad range of applications, including immunoassays, protein purification, and cellular imaging.[6][7]

Principle of the Reaction

The core of NHS ester chemistry lies in the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][8]

The reaction is highly dependent on the pH of the reaction buffer.[9][10] At physiological or slightly alkaline pH (typically 7.2-8.5), the primary amines are sufficiently deprotonated and thus nucleophilic to react with the NHS ester.[4][11]

Factors Influencing Labeling Efficiency

Several factors critically influence the success of a protein labeling experiment using NHS esters. Optimization of these parameters is essential to achieve the desired degree of labeling (DOL) while maintaining protein function.

| Parameter | Optimal Range/Condition | Rationale and Considerations |

| pH | 7.2 - 8.5[4][11] | Below this range, primary amines are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis significantly increases, competing with the labeling reaction.[9][11] |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can minimize hydrolysis of the NHS ester but may require longer incubation times.[11] Room temperature reactions are typically faster. |

| Protein Concentration | >1 mg/mL | Higher protein concentrations favor the reaction between the protein and the NHS ester over the competing hydrolysis reaction.[3] Labeling efficiency decreases at lower protein concentrations.[3] |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio is empirical and depends on the protein concentration and the desired DOL.[12][13] Dilute protein solutions may require a higher molar excess.[13] |

| Buffer Composition | Amine-free buffers (e.g., PBS, bicarbonate, borate)[11][14] | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[11][14] |

| Incubation Time | 30 minutes to 2 hours | The reaction is often complete within 1-2 hours at room temperature.[15][16] Longer incubation times may be needed at lower temperatures. |

Experimental Protocols

This section provides a detailed protocol for a common application of NHS ester chemistry: the fluorescent labeling of an IgG antibody.

Materials

-

IgG antibody in an amine-free buffer (e.g., PBS)

-

Amine-reactive fluorescent dye NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., gel filtration column such as Sephadex G-25)

-

Spectrophotometer

Procedure

-

Prepare the Antibody Solution:

-

Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[3]

-

-

Prepare the NHS Ester Stock Solution:

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. For IgG (MW ~150 kDa), a 10- to 20-fold molar excess is a good starting point.

-

While gently stirring, add the calculated volume of the NHS ester stock solution to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[3]

-

-

(Optional) Quench the Reaction:

-

Purify the Labeled Antibody:

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and the absorbance maximum of the dye (A_max).

-

Calculate the protein concentration and the DOL using the following formulas:

-

Protein Concentration (mg/mL) = [A₂₈₀ - (A_max × CF)] / 1.4

-

DOL = (A_max × M_protein) / (ε_dye × [Protein])

-

Where:

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

1.4 is the extinction coefficient of IgG at 280 nm (in mL/mg).

-

M_protein is the molecular weight of the protein.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

-

-

Storage of Labeled Protein

For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[3] Alternatively, the labeled protein can be stored at 4°C for short periods.[18] To prevent microbial growth, sodium azide can be added to a final concentration of 0.01-0.03%.[3]

Troubleshooting

Low labeling efficiency and non-specific binding are common issues in NHS ester labeling. The following workflow provides a systematic approach to troubleshooting these problems.

| Problem | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | NHS ester has hydrolyzed. | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[14] |

| Buffer contains primary amines. | Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[14] | |

| Molar excess of NHS ester is too low. | Increase the molar excess, especially for dilute protein solutions.[14] | |

| Incorrect pH. | Ensure the reaction buffer pH is between 7.2 and 8.5.[14] | |

| Protein Precipitation | High concentration of organic solvent from the NHS ester stock. | Keep the volume of the added NHS ester stock low (ideally <10% of the total reaction volume).[6] |

| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C).[6] | |

| Over-labeling of the protein. | Reduce the molar excess of the NHS ester. | |

| Non-specific Binding in Downstream Applications | Excess labeling leading to aggregation or increased hydrophobicity. | Optimize the molar excess to achieve a lower DOL.[12] |

| Inadequate removal of unreacted dye. | Ensure thorough purification of the labeled protein. |

Conclusion

NHS ester chemistry is a powerful and versatile method for protein labeling. A thorough understanding of the reaction mechanism and the factors that influence its efficiency is paramount for successful and reproducible conjugation. By carefully controlling the reaction conditions and implementing appropriate purification and characterization steps, researchers can effectively label proteins for a wide range of applications in basic research and drug development.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. biossusa.com [biossusa.com]

- 8. glenresearch.com [glenresearch.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. proteochem.com [proteochem.com]

- 14. benchchem.com [benchchem.com]

- 15. setabiomedicals.com [setabiomedicals.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG1-CH2CO2-NHS: Applications in Proteomics and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Azido-PEG1-CH2CO2-NHS, detailing its applications in the fields of proteomics and drug delivery. This document covers the core principles of its reactivity, experimental workflows, and its role in advanced therapeutic and research modalities.

Introduction to this compound

This compound is a heterobifunctional crosslinker that features three key chemical components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene glycol (PEG) unit, and a terminal azide group.[1][2] This strategic combination of functional groups makes it a versatile tool for two-step sequential bioconjugation.[2]

The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond.[1][3] The short, hydrophilic PEG spacer enhances the water solubility of the molecule and its conjugates.[1][2] The azide group serves as a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the highly specific and efficient conjugation of a second molecule containing a complementary alkyne group.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1480545-09-2 | [1][5] |

| Molecular Formula | C8H10N4O5 | [1][5] |

| Molecular Weight | 242.19 g/mol | [1][5] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [2][6] |

Applications in Proteomics

The unique structure of this compound makes it a valuable reagent in chemical proteomics for the identification and characterization of proteins and their functions.

Activity-Based Protein Profiling (ABPP)

In activity-based protein profiling, this compound can be used to attach an azide handle to a small molecule probe designed to covalently bind to the active site of a specific class of enzymes. This initial labeling step allows for the subsequent "clicking" of a reporter tag, such as biotin for enrichment or a fluorophore for visualization. This two-step approach allows for the identification and quantification of active enzymes in a complex proteome.

Activity-Based Protein Profiling Workflow

Proteolysis Targeting Chimeras (PROTACs)

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The short PEG linker can be used to connect the target protein ligand to the E3 ligase ligand. The synthesis often involves reacting the NHS ester of the linker with one of the ligands, followed by a click reaction to attach the second ligand.

PROTAC Synthesis and Mechanism

Applications in Drug Delivery

The properties of this compound make it suitable for applications in drug delivery, particularly in the construction of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used in a two-step process to conjugate a drug to an antibody. First, the NHS ester reacts with lysine residues on the antibody. Then, an alkyne-modified drug is attached via click chemistry. The short PEG chain can help to improve the solubility of the final conjugate.

Two-Step ADC Synthesis Workflow

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table summarizes typical quantitative parameters for the labeling of a generic IgG antibody with Azido-PEG-NHS esters and subsequent click chemistry, based on general protocols.[3][7]

Table 2: Typical Quantitative Parameters for IgG Labeling

| Parameter | Typical Range/Value | Method of Determination | References |

| Molar Excess of Azido-PEG-NHS Ester | 10-20 fold | Calculation based on protein concentration | [3][] |

| Degree of Labeling (DoL) | 4-6 azides per antibody | Mass Spectrometry (MALDI-TOF or ESI-MS) | [3] |

| Protein Recovery | >85% | Protein concentration assay (e.g., BCA) | [7] |

| Click Reaction Efficiency | >90% | Gel-based fluorescence scanning or mass spectrometry |

Experimental Protocols

The following are detailed, generalized methodologies for the use of Azido-PEG-NHS esters in bioconjugation.

Protocol for Labeling IgG with this compound

This protocol describes a general procedure for labeling an antibody with an Azido-PEG-NHS ester.[3][9]

Materials:

-

IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Calculation of Reagent Volume:

-

Labeling Reaction:

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).[3]

-

-

Characterization and Storage:

Protocol for Copper-Catalyzed Click Reaction (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled antibody.[7]

Materials:

-

Azide-labeled antibody (from protocol 5.1)

-

Alkyne-functionalized molecule (e.g., alkyne-drug, alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (prepare fresh)

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled antibody (final concentration ~1-5 mg/mL), the alkyne-functionalized molecule (2-5 fold molar excess over the antibody), and THPTA (final concentration 1 mM).[7]

-

In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[7]

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[7]

-

-

Purification:

-

Purify the labeled protein from the excess reagents and catalyst using a desalting column or dialysis.[7]

-

-

Characterization and Storage:

References

- 1. This compound, 1480545-09-2 | BroadPharm [broadpharm.com]

- 2. Buy this compound | 1480545-09-2 | >95% [smolecule.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

Methodological & Application

Step-by-Step Guide for Azido-PEG1-CH2CO2-NHS Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step guide for the successful conjugation of Azido-PEG1-CH2CO2-NHS to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This process is fundamental for researchers engaged in bioconjugation, drug delivery system development, and surface modification. The protocol covers reagent preparation, the conjugation reaction, purification of the final conjugate, and methods for characterization.

Introduction

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a short polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines to form a stable amide bond, while the azide group can be used in subsequent bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5][6][7] This linker is particularly valuable for introducing an azide moiety onto a biomolecule for further functionalization.

The reaction between the NHS ester and a primary amine is highly dependent on pH.[8] The primary amine must be in a deprotonated state to be nucleophilic, which is favored at a pH above its pKa. However, at excessively high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[8][9] Therefore, maintaining an optimal pH is critical for a successful conjugation.

Chemical Reaction Pathway

The following diagram illustrates the reaction between this compound and a primary amine-containing molecule (R-NH₂), resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a primary amine is depicted below. This process includes reagent preparation, the conjugation reaction, purification, and characterization of the final product.

Caption: Experimental workflow for this compound conjugation.

Quantitative Data Summary

Successful conjugation is dependent on several key parameters. The following table summarizes the recommended conditions for the reaction of this compound with primary amines.

| Parameter | Recommended Value | Notes |

| pH | 7.2 - 8.5 | Optimal pH is typically 8.3.[8][9] Below this range, the reaction is slow; above it, NHS ester hydrolysis is significant.[8] |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the hydrolysis of the NHS ester.[10][11] |

| Reaction Time | 30 minutes to 4 hours | Reaction time may need to be optimized based on the reactivity of the primary amine and the desired degree of labeling.[12][13] |

| Molar Ratio (NHS:Amine) | 5:1 to 20:1 | A molar excess of the NHS ester is typically used to drive the reaction to completion.[13] |

| Buffer | Phosphate, Bicarbonate, or Borate buffer | Buffers should be free of primary amines (e.g., Tris), which will compete with the target molecule for reaction with the NHS ester.[8][12] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester should be dissolved in a small amount of an anhydrous organic solvent before being added to the aqueous reaction buffer.[8] |

Experimental Protocols

Reagent Preparation

a. Amine-Containing Molecule Solution:

-

Prepare a solution of your protein or other amine-containing molecule in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).[8][14]

-

The concentration of the amine-containing molecule should typically be in the range of 1-10 mg/mL.[13]

-

Ensure that the buffer does not contain any primary amine-containing substances such as Tris or glycine.[9]

b. This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

-

Prepare a stock solution of the NHS ester (e.g., 10 mg/mL or a specific molar concentration) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8][15]

-

This stock solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.[8]

Conjugation Reaction

-

Add the calculated amount of the this compound stock solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the NHS ester is generally recommended.[13]

-

The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid denaturation of proteins.[13]

-

Gently mix the reaction solution immediately after adding the NHS ester.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[10][11][12] The optimal reaction time may need to be determined empirically.

-

(Optional) The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

Purification of the Conjugate

It is crucial to remove unreacted this compound and the NHS byproduct after the reaction.

a. Size Exclusion Chromatography (SEC) / Gel Filtration:

-

Equilibrate a size exclusion chromatography column (e.g., a desalting column) with a suitable buffer (e.g., PBS).[8][12]

-

Apply the reaction mixture to the column.

-

Elute the conjugate with the equilibration buffer. The larger conjugate will elute first, while the smaller unreacted NHS ester and byproduct will be retained longer.[8][12]

-

Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

b. Dialysis:

-

Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) that will retain the conjugate but allow the small molecule impurities to diffuse out.

-

Perform dialysis against a large volume of a suitable buffer (e.g., PBS) at 4°C.

-

Change the dialysis buffer several times over 24-48 hours to ensure complete removal of impurities.[13]

Characterization of the Conjugate

a. SDS-PAGE Analysis:

-

Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight due to the attachment of the Azido-PEG1 group.

-

Compare the migration of the conjugated protein with the unconjugated starting material.

b. Mass Spectrometry (LC-MS):

-

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to determine the degree of labeling (DOL), which is the average number of Azido-PEG1 molecules conjugated to each molecule of the primary amine-containing species.[16][17][18]

-

The mass of the conjugate will increase by the mass of the incorporated Azido-PEG1-CH2CO- moiety for each successful conjugation.

By following this detailed guide, researchers can confidently perform the conjugation of this compound to primary amines, enabling a wide range of applications in bioconjugation and drug development.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 1480545-09-2 | BroadPharm [broadpharm.com]

- 5. Buy this compound | 1480545-09-2 | >95% [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. neb.com [neb.com]

- 11. neb.com [neb.com]

- 12. glenresearch.com [glenresearch.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. biotium.com [biotium.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. pubs.acs.org [pubs.acs.org]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Click Chemistry with Azido-PEG1-CH2CO2-NHS and an Alkyne

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry has revolutionized the field of bioconjugation by offering highly efficient, specific, and biocompatible reactions. Among these, the azide-alkyne cycloaddition is a cornerstone, enabling the precise ligation of molecular entities. This document provides detailed application notes and protocols for the use of Azido-PEG1-CH2CO2-NHS, a heterobifunctional linker, to conjugate with an amine-containing molecule and subsequently react with an alkyne-functionalized partner.

The this compound linker is comprised of three key components:

-

An N-Hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

-

A short Polyethylene Glycol (PEG) spacer , which enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[1][2]

-

An azide group , which serves as a handle for click chemistry, reacting specifically with a terminal or strained alkyne.[3][4]

This two-step approach allows for the versatile and modular assembly of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][5][6] We will cover the two primary methods for the azide-alkyne reaction: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7]

Experimental Workflow Overview

The overall process involves two distinct chemical steps. First, the NHS ester of the linker is used to attach the azide-PEG moiety to a biomolecule containing a primary amine. Second, the newly introduced azide is reacted with an alkyne-containing molecule to form the final conjugate.

Caption: General experimental workflow for two-step bioconjugation.

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol details the first step: reacting the amine-reactive NHS ester with a protein or other amine-containing molecule.

Materials:

-

Amine-containing molecule (e.g., antibody at 1-10 mg/mL)

-

This compound

-

Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Anhydrous organic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Buffer exchange equipment: Dialysis cassettes or spin desalting columns.

Methodology:

-

Buffer Exchange: Ensure the amine-containing molecule is in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

-

Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8] Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-